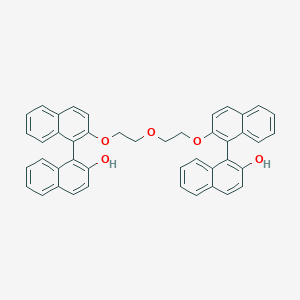![molecular formula C10H7BrN2OS B287871 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one CAS No. 62876-58-8](/img/structure/B287871.png)
7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the thiazoloquinazolinone family and has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug development.
科学的研究の応用
7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
In addition, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
作用機序
The mechanism of action of 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves the inhibition of specific enzymes and proteins. As mentioned earlier, this compound inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, it has also been shown to inhibit the migration and invasion of cancer cells.
In neurodegenerative diseases, this compound has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. It has also been shown to reduce oxidative stress and inflammation, which are important factors in the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for specific enzymes and proteins, which makes it an ideal candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one. One of the main areas of research is the development of more potent and selective analogs of this compound. This may involve the modification of its chemical structure to improve its pharmacological properties.
In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of scientific research. This may involve the use of advanced techniques such as molecular modeling and structural biology.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry and drug development, as well as in the treatment of neurodegenerative diseases, make it an important compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in other fields of scientific research.
合成法
The synthesis of 7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves the condensation of 2-aminobenzamide and 2-bromoacetic acid in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with thiosemicarbazide to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
特性
CAS番号 |
62876-58-8 |
|---|---|
分子式 |
C10H7BrN2OS |
分子量 |
283.15 g/mol |
IUPAC名 |
7-bromo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C10H7BrN2OS/c11-6-1-2-8-7(5-6)9(14)12-10-13(8)3-4-15-10/h1-2,5H,3-4H2 |
InChIキー |
RXNBEOIVBJNPCA-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(=O)C3=C(N21)C=CC(=C3)Br |
正規SMILES |
C1CSC2=NC(=O)C3=C(N21)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)



![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)


![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)
